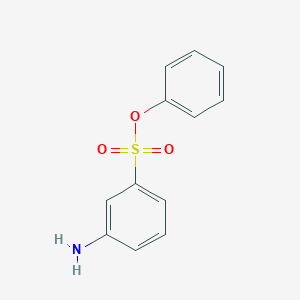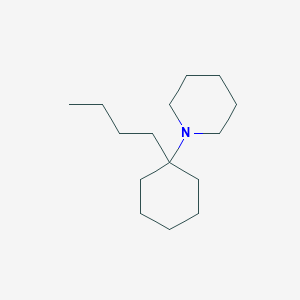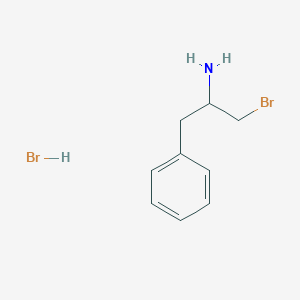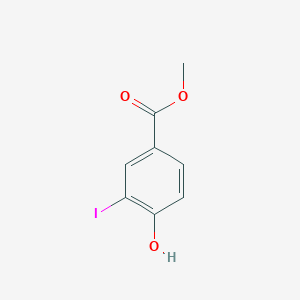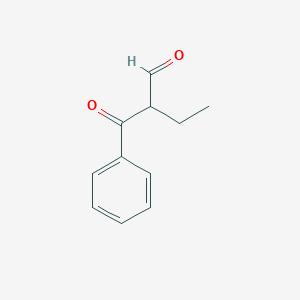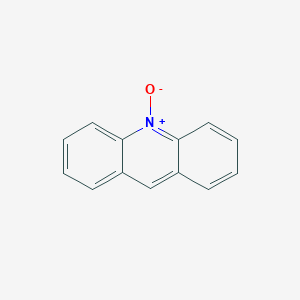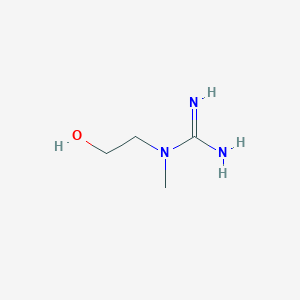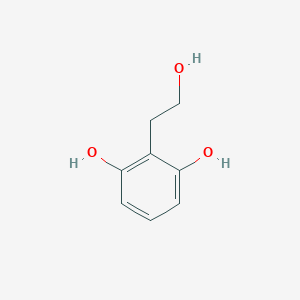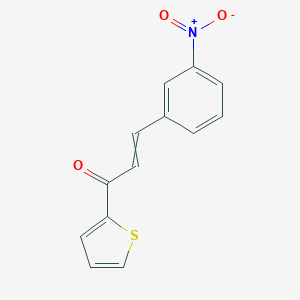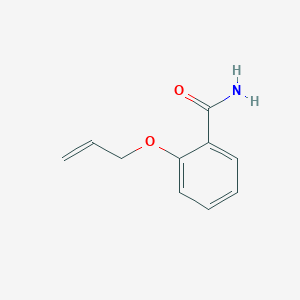
2-Allyloxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyloxybenzamide is a compound that has been widely studied for its potential applications in scientific research. This chemical compound is known for its unique properties that make it useful in various experimental settings. In
Wirkmechanismus
The mechanism of action of 2-Allyloxybenzamide is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes and proteins in the body. This inhibition can lead to various physiological effects that may be beneficial for the treatment of certain diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Allyloxybenzamide has various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. This inhibition can lead to changes in gene expression that may be beneficial for the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Allyloxybenzamide in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This selectivity can help researchers to better understand the mechanisms of action of these enzymes and proteins. However, one limitation of using this compound is its potential toxicity. Researchers must be careful to use appropriate safety precautions when working with 2-Allyloxybenzamide.
Zukünftige Richtungen
There are many future directions for the study of 2-Allyloxybenzamide. One potential area of research is the development of more selective inhibitors of specific enzymes and proteins. Another area of research is the investigation of the potential of this compound as a drug candidate for various diseases. Overall, the study of 2-Allyloxybenzamide has the potential to lead to many exciting discoveries in the field of medicinal chemistry and beyond.
Synthesemethoden
The synthesis of 2-Allyloxybenzamide involves the reaction of 2-hydroxybenzamide with allyl bromide. This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified using chromatography techniques to obtain pure 2-Allyloxybenzamide.
Wissenschaftliche Forschungsanwendungen
2-Allyloxybenzamide has been widely studied for its potential applications in scientific research. One of the primary uses of this compound is in the field of medicinal chemistry. Researchers have investigated the potential of 2-Allyloxybenzamide as a drug candidate for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
14520-53-7 |
|---|---|
Produktname |
2-Allyloxybenzamide |
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C10H11NO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2,(H2,11,12) |
InChI-Schlüssel |
FZEIWORKISALCO-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1C(=O)N |
Kanonische SMILES |
C=CCOC1=CC=CC=C1C(=O)N |
Andere CAS-Nummern |
14520-53-7 |
Piktogramme |
Irritant |
Löslichkeit |
0.01 M |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



